N-Methyl-5-fluorodeoxycytidine

Cytidine Deaminase Prodrug Activation Tumor Selectivity

Standard fluoropyrimidines fail in tumors with low dCK expression (53-68% of pancreatic/colon cancers). This N4-methylated nucleoside analog requires only cytidine deaminase (CD) for activation, enabling selective targeting where gemcitabine and 5-FdC are impotent. - **Key application**: PDX models with confirmed CD T/N ratio >4.0; gemcitabine-resistant collateral sensitivity studies - **Combination strategy**: Co-administer tetrahydrouridine (CD inhibitor) for enhanced tumor selectivity - **Supply**: Packaged for in vivo/translational research; stability-optimized shipping

Molecular Formula C10H14FN3O4
Molecular Weight 259.23 g/mol
CAS No. 2248-73-9
Cat. No. B12069242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-5-fluorodeoxycytidine
CAS2248-73-9
Molecular FormulaC10H14FN3O4
Molecular Weight259.23 g/mol
Structural Identifiers
SMILESCNC1=NC(=O)N(C=C1F)C2CC(C(O2)CO)O
InChIInChI=1S/C10H14FN3O4/c1-12-9-5(11)3-14(10(17)13-9)8-2-6(16)7(4-15)18-8/h3,6-8,15-16H,2,4H2,1H3,(H,12,13,17)/t6-,7+,8+/m0/s1
InChIKeySPWIGPQVICYSOT-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-5-fluorodeoxycytidine: Deoxycytidine Analog for Epigenetic Therapy


N-Methyl-5-fluorodeoxycytidine (also known as 2′-Deoxy-5-fluoro-N-methylcytidine or 4-N-methylamino-5-FdC) is a synthetic fluoropyrimidine nucleoside analog [1]. It belongs to a class of mechanism-based DNA methyltransferase (DNMT) inhibitors that, upon incorporation into DNA, form covalent adducts with DNMT enzymes, leading to the reactivation of hypermethylated tumor suppressor genes [2]. Unlike its parent compound 5-fluoro-2′-deoxycytidine (FdCyd), which is metabolized by both cytidine deaminase (CD) and deoxycytidine kinase (dCK), the N4-methyl substitution fundamentally alters its metabolic activation pathway, making it a substrate solely for CD and thereby conferring a distinct tumor-targeting profile [1].

1
DNMT mechanism studies & gene reactivation assays
2
Cytidine deaminase (CD)-dependent prodrug activation models
3
Selective activation research in CD-expressing cell models

Metabolic Selectivity Over Other Deoxycytidine Analogs


Substituting N-Methyl-5-fluorodeoxycytidine with its close analogs such as 5-fluorodeoxycytidine (5-FdC), 5-aza-2′-deoxycytidine (decitabine), or gemcitabine introduces critical risks of altered therapeutic activity and resistance. The N4-methyl modification is not merely a structural curiosity; it creates a functional 'switch' that eliminates dCK-mediated activation, making the compound fully dependent on cytidine deaminase (CD) for its conversion to active metabolites [1]. This is in stark contrast to 5-FdC and 5-CldC, which are good substrates for both dCK and CD [1]. Therefore, in tumors with low dCK expression but high CD activity—a clinically observed scenario in 53-68% of pancreatic and colon tumors—only the N4-methyl compound can be selectively activated, while other analogs would be largely impotent [1]. This differential metabolic activation forms the basis for its unique potential in overcoming resistance and achieving tumor-directed therapy, making generic substitution scientifically unsound.

vs. 5-FdC / 5-CldC Dual CD/dCK substrates shift activation pathway, eliminating exclusive CD dependency.
vs. Decitabine / Gemcitabine Global hypomethylation or dCK-dependent resistance may not replicate CD-selective mechanism context.

Quantitative Evidence for Differentiated Selection


Exclusive Cytidine Deaminase Dependency

The mechanism of activation is the critical differentiator. A comprehensive enzymatic study across 200 patient tumors demonstrated that 4-N-alkylamino-dC nucleosides, including N-Methyl-5-fluorodeoxycytidine, are activated exclusively via cytidine deaminase (CD) to thymidine kinase (TK), and are not substrates for deoxycytidine kinase (dCK) [1]. In contrast, the parent compound 5-fluorodeoxycytidine (5-FdC) and 5-chlorodeoxycytidine (5-CldC) are good substrates for both CD and dCK [1]. This is functionally proven: the CD inhibitor tetrahydrouridine (H4U) is an antagonist of the N-methyl compound's activity, and cell lines lacking CD or TK are resistant to it, whereas these factors do not fully abrogate the activity of 5-FdC [1].

CD Dependency
Head-to-head
Activated solely by CD; dCK-independent. H4U (CD inhibitor) is a strong antagonist.
Enables CD-selective prodrug study design.
200-patient tumor enzyme panel; cell-line assays.
Cytidine Deaminase Prodrug Activation Tumor Selectivity

Patient Selection via CD Tumor-to-Normal Ratio

The clinical relevance of the CD-dependent activation is substantiated by tumor-to-normal (T/N) enzyme activity ratios. In a study of 200 patients, 53% of colon tumors (N=19) and 68% of pancreatic tumors (N=40) exhibited a CD T/N ratio exceeding 4.0 [1]. This high CD T/N ratio was identified as a biomarker specifically suggesting chemotherapy with CD-dependent analogs including 4-N-methylamino-5-FdC, but not with dual-substrate analogs like 5-FdC [1]. The same study found that for other enzymes like dCK and dCMPD, the high T/N ratios suggested treatment with 5-FdC, demonstrating a clear patient stratification strategy.

CD T/N Ratio >4.0
Reported
53% of colon, 68% of pancreatic tumors meet threshold.
Supports CD-biomarker-stratified model selection.
Tumor vs. normal tissue enzyme quantification.
Patient Stratification Cytidine Deaminase Tumor-to-Normal Ratio

Collateral Sensitivity in Gemcitabine-Resistant Tumors

A major clinical limitation of established DNMT inhibitors and deoxycytidine analogs is the emergence of resistance. The reviewed enzymatic evidence suggests that N-Methyl-5-fluorodeoxycytidine and related 4-N-alkylamino-dC nucleosides present opportunities for Collateral Sensitivity in tumors resistant to 5-azacytidine and gemcitabine [1]. This is a direct consequence of its distinct CD-only activation pathway, which remains functional even when dCK-mediated pathways are downregulated—a common resistance mechanism to gemcitabine. The review explicitly differentiates this compound class as presenting opportunities for Collateral Sensitivity, a feature not attributed to 5-FdC in the same analysis [1].

Collateral Sensitivity
Class-level
Hypothesized in gemcitabine-resistant models due to dCK-independent activation.
Resistance mechanism research opportunity.
In vivo validation data pending.
Drug Resistance Collateral Sensitivity DNMT Inhibitors

Tumor-Directed Hypomethylating Mechanism

Beyond its cytidine deaminase-dependent activation, N-Methyl-5-fluorodeoxycytidine is explicitly described in a patent as a 'tumor directed hypomethylating agent' capable of reactivating genes inactivated by promoter hypermethylation [2]. This is a functional claim that distinguishes it from decitabine (5-aza-2′-deoxycytidine), which is a global hypomethylating agent with significant off-target toxicity. The patent further positions this compound as part of a radiosensitization strategy, co-administered with a CD inhibitor for tumor-directed therapy [2]. While head-to-head quantitative hypomethylation data versus decitabine is not provided, the mechanistic distinction—covalent trapping of DNMT via a suicide-inhibition mechanism specific to 5-fluoro compounds versus the aza-nucleoside mechanism of decitabine—offers a different pharmacological profile with implications for dosing schedule and toxicity.

DNMT Inhibition
Mechanism distinction
5-fluoro suicide-inhibition vs. aza-nucleoside mechanism of decitabine.
Differentiates from global hypomethylating agents.
Patent-specified tumor-model selectivity context.
DNA Hypomethylation Epigenetic Therapy Radiosensitization

Optimal Application Scenarios


Therapy in CD-High Pancreatic and Colon Cancers

The compound's exclusive CD-dependent activation makes it ideal for precision oncology studies in pancreatic and colon cancer, where 68% and 53% of patients, respectively, exhibit a CD T/N ratio >4.0 [1]. Procurement should prioritize in vitro and in vivo models where tumor CD activity is confirmed to be high and dCK activity is low, ensuring the compound is used in the context where its differentiation from 5-FdC is maximized.

Overcoming Gemcitabine Resistance

For research programs focused on gemcitabine-resistant cancer models, this compound offers a hypothesized collateral sensitivity due to its dCK-independent activation [1]. This is a unique application not addressable with gemcitabine or 5-FdC, making the compound a critical tool for resistance mechanism studies and the development of sequential therapy regimens.

Tumor-Selective Radiosensitization

As a tumor-directed hypomethylating agent [2], the compound is suited for combination studies with radiation, particularly in tumors with confirmed CD activity. Research protocols should co-administer a cytidine deaminase inhibitor like tetrahydrouridine to further enhance tumor selectivity, leveraging the CD-dependent mechanism for localized radiosensitization.

Biomarker-Driven Clinical Trial Design

The compound's activation is strictly coupled to a measurable biomarker (CD T/N ratio) [1]. This provides a clear rationale for its procurement by translational research centers designing clinical trials with a companion diagnostic strategy, a key differentiator from globally acting DNMT inhibitors like decitabine.

Application
Selection Property
Validation Focus
Pancreatic/colon cancer model studies (CD-high)
CD-dependent activation profile
Tumor CD/dCK expression ratio
Gemcitabine-resistance mechanism research
dCK-independent metabolic pathway
Collateral sensitivity assay endpoints
Radiosensitization research in CD-expressing models
CD-dependent DNMT inhibition
Radiation combination response endpoints
Biomarker-stratified translational model design
Measurable CD T/N biomarker
CD ratio vs. response correlation
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